Metabolic Stability: 1-Azaspiro[3.3]heptane Core Outperforms 2-Azaspiro[3.3]heptane Isomer
In a direct head-to-head comparison using model amide compounds, the 1-azaspiro[3.3]heptane scaffold demonstrated superior metabolic stability over the isomeric 2-azaspiro[3.3]heptane. The intrinsic clearance (CLint) in human liver microsomes was 32 µL min⁻¹ mg⁻¹ for the 1-azaspiro derivative (compound 59) versus 53 µL min⁻¹ mg⁻¹ for the 2-azaspiro derivative (compound 58), representing a 40% reduction in clearance [1]. The metabolic half-life (t1/2) was nearly doubled: 52 minutes for 1-azaspiro[3.3]heptane versus 31 minutes for 2-azaspiro[3.3]heptane [1].
| Evidence Dimension | Metabolic stability in human liver microsomes |
|---|---|
| Target Compound Data | CLint = 32 µL min⁻¹ mg⁻¹; t1/2 = 52 min (1-azaspiro[3.3]heptane derivative 59) |
| Comparator Or Baseline | CLint = 53 µL min⁻¹ mg⁻¹; t1/2 = 31 min (2-azaspiro[3.3]heptane derivative 58) |
| Quantified Difference | CLint reduced by 40%; t1/2 extended by 68% (52 vs. 31 min) |
| Conditions | Human liver microsome assay; model amide compounds 58 (2-azaspiro) and 59 (1-azaspiro) |
Why This Matters
Improved metabolic stability directly translates to longer in vivo half-life, potentially enabling lower dosing frequency and improved therapeutic windows in lead optimization.
- [1] Kirichok, A. A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., ... & Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. (Figure 3, CLint and t1/2 data) View Source
